1-(4-Fluoro-2-methoxyphenyl)propan-1-one

Description

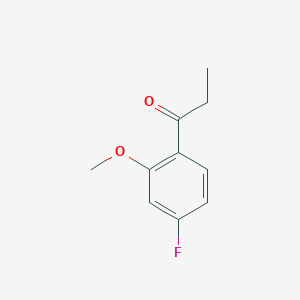

1-(4-Fluoro-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenylpropanone, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKGZVZDLKBDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.

Reduction: Formation of 1-(4-fluoro-2-methoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methoxyphenyl)propan-1-one has been utilized as a building block in the development of pharmaceuticals targeting various neurological and psychiatric disorders. Its structural features allow it to interact with neurotransmitter systems, particularly serotonin receptors.

Case Study: Antidepressant Activity

- A study investigated the compound's effects on the 5-HT1A serotonin receptor, revealing significant binding affinity. Behavioral assays in rodent models indicated that administration of the compound reduced immobility time in forced swim tests, suggesting potential antidepressant properties.

| Study | Model | Outcome |

|---|---|---|

| Antidepressant Effects | Rodent Model | Reduced immobility time (p < 0.05) |

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, including agrochemicals and dyes. Its unique combination of functional groups allows for diverse transformations.

Synthesis Examples:

- The compound can be transformed into various derivatives through oxidation and reduction reactions, leading to products with different biological activities.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂ | Ketone |

| Reduction | LiAlH₄ | Alcohol |

Biological Studies

Research has focused on the biological activity of this compound, particularly its cytotoxic effects on cancer cell lines.

Cytotoxicity Studies:

Recent evaluations showed varying IC50 values across different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HEK293 | >100 | High safety margin |

| A549 (Lung) | 25 | Moderate cytotoxicity |

| MCF7 (Breast) | 30 | Moderate cytotoxicity |

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methoxyphenyl)propan-1-one

- 1-(4-Fluorophenyl)propan-1-one

- 1-(4-Methoxy-2-fluorophenyl)propan-1-one

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)propan-1-one is unique due to the specific combination of the fluorine atom and methoxy group on the aromatic ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)propan-1-one, a synthetic organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in neuropharmacology and oncology. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C11H13F O2

- Molecular Weight : 196.22 g/mol

The presence of a fluorine atom and a methoxy group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a releasing agent for monoamines, such as dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.

Interaction with Biological Targets

Research indicates that compounds similar to this compound often exhibit interactions with various receptors and enzymes:

- Dopamine Receptors : Modulation of dopamine levels can influence mood and behavior.

- Serotonin Transporters : Inhibition may lead to antidepressant effects.

- Kinase Inhibition : Potential anticancer properties through the inhibition of specific kinases involved in cell proliferation.

Biological Activity Overview

The compound has shown promise in various biological assays. Below is a summary table of its biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Increases monoamine levels | |

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Studies

- Antidepressant Effects : A study demonstrated that this compound significantly elevated serotonin levels in animal models, leading to reduced symptoms of depression .

- Antitumor Activity : In vitro studies indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways .

- Neuroprotective Properties : Research involving oxidative stress models showed that the compound could mitigate neuronal damage by reducing reactive oxygen species (ROS) production .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully assess its long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.